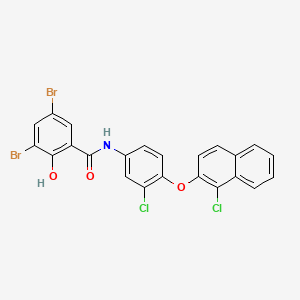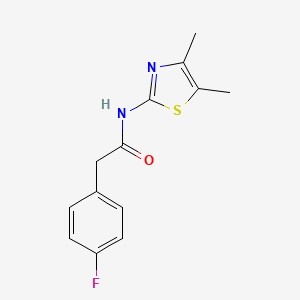
3,5-dibromo-N-(3-chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)-2-hydroxybenzamide
説明
3,5-dibromo-N-(3-chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)-2-hydroxybenzamide is a useful research compound. Its molecular formula is C23H13Br2Cl2NO3 and its molecular weight is 582.1 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-dibromo-N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-2-hydroxybenzamide is 580.86187 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Thermal Fragmentation and Rearrangement Studies
Research on N-phenylbenzamide derivatives, including those with similar structural motifs, has shown that these compounds undergo thermal fragmentation and rearrangement under specific conditions, leading to the formation of products like benzimidazoles, benzonitrile, and phenols. These processes are interpreted through a free radical mechanism, suggesting the utility of such compounds in understanding reaction pathways and mechanisms under thermal stress conditions (Gaber, Muathen, & Taib, 2011).
Metal Ion Transport and Selectivity
Similar compounds have been studied for their ability to extract and transport metal ions, such as Cu(II), through a liquid membrane. This is particularly interesting for applications in environmental remediation and selective metal recovery, where the proton-driven transport capabilities of such compounds could be harnessed to move metal ions "up-hill," demonstrating their potential in selective extraction processes (Kubo, Kubo, Kaminaga, & Sakurai, 1998).
Anticancer Activity
The synthesis and biological evaluation of naphthoquinone derivatives, which share structural similarities with the compound , have revealed significant anticancer activities against various human cancer cell lines. These compounds induce apoptosis and arrest the cell cycle in the G1 phase, highlighting the potential therapeutic applications of such molecules in cancer treatment (Ravichandiran et al., 2019).
Antifungal Activity
Research on derivatives of benzamide, including halogenated versions, has demonstrated potential antifungal properties. These compounds have been tested as antifungal agents, showing greater potency in certain cases than traditional fungicides. This suggests the possibility of developing new antifungal agents based on the structural framework of 3,5-dibromo-N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-2-hydroxybenzamide and its derivatives (Coates, Drain, Kerridge, Macrae, & Tattersall, 1957).
特性
IUPAC Name |
3,5-dibromo-N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Br2Cl2NO3/c24-13-9-16(22(29)17(25)10-13)23(30)28-14-6-8-19(18(26)11-14)31-20-7-5-12-3-1-2-4-15(12)21(20)27/h1-11,29H,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWIEYZGGYAKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)OC3=C(C=C(C=C3)NC(=O)C4=C(C(=CC(=C4)Br)Br)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Br2Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364567 | |
| Record name | STK070239 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5209-24-5 | |
| Record name | STK070239 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4572271.png)

![(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4572297.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4572308.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B4572313.png)
![propyl 2-[(anilinocarbonyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4572314.png)
![N-(3-acetylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4572315.png)

![isopropyl 2-({2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4572329.png)

![2-(2-chlorophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4572369.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-isopropyl-N-phenylacetamide](/img/structure/B4572374.png)
![N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4572379.png)
![3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4572381.png)
